molecular formula C6H15NO B6236062 (1-methoxybutan-2-yl)(methyl)amine CAS No. 753446-81-0

(1-methoxybutan-2-yl)(methyl)amine

Cat. No.: B6236062
CAS No.: 753446-81-0
M. Wt: 117.2
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Description

(1-Methoxybutan-2-yl)(methyl)amine is a secondary amine characterized by a methoxybutyl chain and a methyl group attached to the nitrogen atom. Its molecular formula is C₆H₁₅NO, with a molecular weight of 117.19 g/mol. The compound’s structure combines an aliphatic methoxy group with a compact amine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The methoxy group enhances solubility in polar solvents, while the branched alkyl chain influences steric effects and reactivity .

Properties

CAS No.

753446-81-0

Molecular Formula

C6H15NO

Molecular Weight

117.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methoxybutan-2-yl)(methyl)amine typically involves the reaction of 1-methoxy-2-butanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxybutan-2-yl)(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methoxy and amine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1-Methoxybutan-2-yl)(methyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-methoxybutan-2-yl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Molecular Formula Substituent Features Notable Properties
This compound C₆H₁₅NO Methyl group on N High solubility in polar solvents; moderate steric hindrance
(4-Fluorophenyl)methylamine C₁₂H₁₈FNO 4-Fluorophenyl group Enhanced receptor binding due to fluorine’s electronegativity; antimicrobial potential
(3-Chlorophenyl)methylamine C₁₂H₁₈ClNO 3-Chlorophenyl group Anticancer activity; increased lipophilicity compared to fluoro analog
(Furan-2-ylmethyl)(1-methoxybutan-2-yl)amine C₁₀H₁₇NO₂ Furan ring (oxygen-containing heterocycle) Electrophilic aromatic substitution reactivity; potential in drug design
(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine C₁₁H₁₉NOS Thiophene ring (sulfur-containing heterocycle) Improved metabolic stability compared to furan derivatives; antiviral activity

Impact of Substituents on Reactivity

  • Aromatic vs. Aliphatic Groups :
    • Phenyl derivatives (e.g., 4-fluorophenyl) exhibit π-π stacking interactions, enhancing binding to biological targets like enzymes or receptors .
    • Aliphatic chains (e.g., methyl) reduce steric hindrance, favoring nucleophilic reactions at the amine site .
  • Heterocyclic Moieties :
    • Furan : Oxygen’s electronegativity increases susceptibility to electrophilic substitution, useful in synthesizing bioactive molecules .
    • Thiophene : Sulfur’s polarizability stabilizes charge distribution, improving pharmacokinetic properties (e.g., longer half-life) compared to furan .

Physical Properties

  • Solubility : Methoxy and aromatic groups increase water solubility (e.g., fluorophenyl derivative: ~2.1 mg/mL) compared to purely aliphatic analogs (~0.8 mg/mL) .
  • Thermal Stability : Thiophene derivatives decompose at higher temperatures (~220°C) than furan analogs (~190°C), attributed to sulfur’s thermal resilience .

Key Research Findings

  • Synthetic Flexibility : The amine’s methoxybutyl chain allows facile functionalization via reductive amination or alkylation, enabling diverse derivative synthesis .
  • Structure-Activity Relationships (SAR) :
    • Chlorine or fluorine at the phenyl para position maximizes antimicrobial potency due to optimal steric and electronic effects .
    • Thiophene > furan > phenyl in enhancing metabolic stability, critical for oral drug development .

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